molecular formula C8H11NO3 B3033340 1-Cyclopropyl-2-oxopyrrolidine-3-carboxylic acid CAS No. 1017472-80-8

1-Cyclopropyl-2-oxopyrrolidine-3-carboxylic acid

Cat. No.: B3033340
CAS No.: 1017472-80-8
M. Wt: 169.18 g/mol
InChI Key: LHBAWQAZRPIKPC-UHFFFAOYSA-N
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Description

1-Cyclopropyl-2-oxopyrrolidine-3-carboxylic acid is a chemical compound with the molecular formula C8H11NO3 and a molecular weight of 169.18 g/mol . This compound is characterized by its unique structure, which includes a cyclopropyl group attached to a pyrrolidine ring with a carboxylic acid and a ketone functional group. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

The synthesis of 1-Cyclopropyl-2-oxopyrrolidine-3-carboxylic acid involves several steps. One common synthetic route includes the cyclization of appropriate precursors under specific reaction conditions. The industrial production methods often involve bulk manufacturing and custom synthesis to ensure high purity and yield .

Chemical Reactions Analysis

1-Cyclopropyl-2-oxopyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can undergo substitution reactions, particularly at the cyclopropyl group or the carboxylic acid group.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Cyclopropyl-2-oxopyrrolidine-3-carboxylic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Comparison with Similar Compounds

1-Cyclopropyl-2-oxopyrrolidine-3-carboxylic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific functional groups and the resulting chemical behavior, making it valuable for various research and industrial applications .

Properties

IUPAC Name

1-cyclopropyl-2-oxopyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3/c10-7-6(8(11)12)3-4-9(7)5-1-2-5/h5-6H,1-4H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHBAWQAZRPIKPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2CCC(C2=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

This compound was prepared according to general method 1 starting from 6,6-dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione (0.250 g; 1.45 mmol) and cyclopropanamine (0.309 mL; 4.36 mmol) in ethanol (3 mL). 1-cyclopropyl-2-oxopyrrolidine-3-carboxylic acid 0.172 g (70%) was obtained as a white solid.
Quantity
0.25 g
Type
reactant
Reaction Step One
Quantity
0.309 mL
Type
reactant
Reaction Step Two
Quantity
3 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Cyclopropyl-2-oxopyrrolidine-3-carboxylic acid
Reactant of Route 2
1-Cyclopropyl-2-oxopyrrolidine-3-carboxylic acid
Reactant of Route 3
1-Cyclopropyl-2-oxopyrrolidine-3-carboxylic acid
Reactant of Route 4
1-Cyclopropyl-2-oxopyrrolidine-3-carboxylic acid
Reactant of Route 5
1-Cyclopropyl-2-oxopyrrolidine-3-carboxylic acid
Reactant of Route 6
1-Cyclopropyl-2-oxopyrrolidine-3-carboxylic acid

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